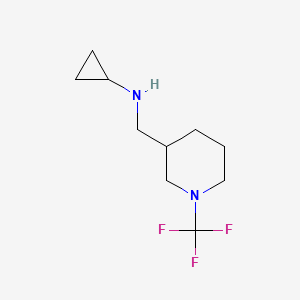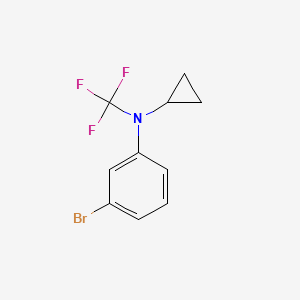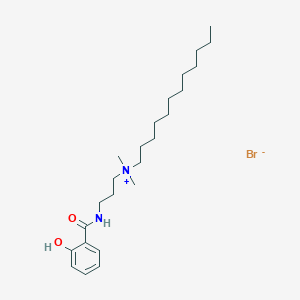![molecular formula C22H20N2O4S2 B13954922 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione CAS No. 63938-35-2](/img/structure/B13954922.png)
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with ethylsulfanyl derivatives under controlled conditions. One common method includes the use of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol (IPA) and water at reflux temperature . This method yields the desired product with moderate to excellent yields (41-93%).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. This binding ability is crucial for its applications in various fields, including analytical chemistry and biochemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
- 2-(2-{[2-(1,3-dioxoisoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The presence of these linkages allows for more diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
63938-35-2 |
|---|---|
Formule moléculaire |
C22H20N2O4S2 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4S2/c25-19-15-5-1-2-6-16(15)20(26)23(19)9-11-29-13-14-30-12-10-24-21(27)17-7-3-4-8-18(17)22(24)28/h1-8H,9-14H2 |
Clé InChI |
ZPFJVFACRJSQPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSCCSCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



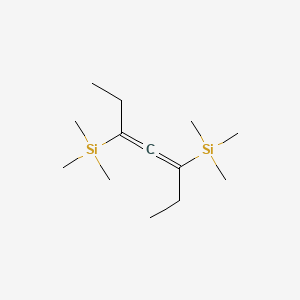
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)

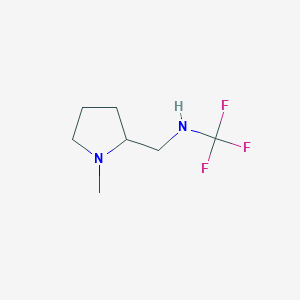

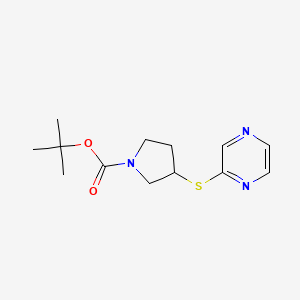
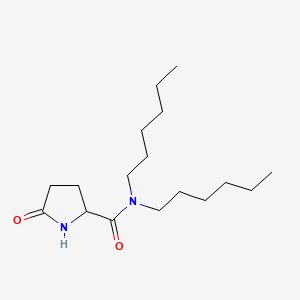
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)


